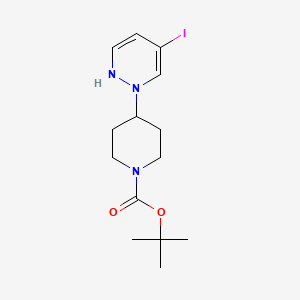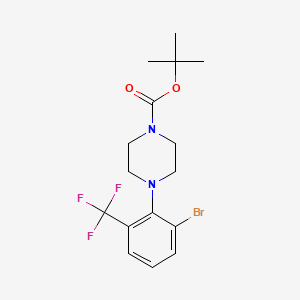![molecular formula C19H24F3N3 B1401737 [6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311279-72-7](/img/structure/B1401737.png)
[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Vue d'ensemble
Description
“[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is a chemical compound with the molecular formula C19H24F3N3 . It is also known by other names such as “6-[3-(diethylaminomethyl)phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine” and "2-Pyridinamine, 6-[3-[(diethylamino)methyl]phenyl]-N,N-dimethyl-4-(trifluoromethyl)-" .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Derivatives:
- Novel pyridine derivatives with various heterocyclic rings, including imidiazolyl, pyrazolyl, and oxa/thiadiazolyl, were synthesized for their potential anticancer activity. These compounds demonstrated potent antitumor activity against liver, colon, and breast cancer cell lines, with certain derivatives showing higher activity than the standard drug, doxorubicin. The potency of these compounds is attributed to the base structure and the heterocyclic ring attached to the pyridine moiety (Hafez & El-Gazzar, 2020).
Metal Ion Affinity and Fluorescence Properties:
- A study investigated derivatives of tris((6-phenyl-2-pyridyl)methyl)amine for their metal ion affinity and fluorescence properties. These derivatives enhanced solubility in organic and aqueous solvents and retained hydrophobic cavities within zinc complexes, potentially accommodating small molecules. The ligands displayed significant fluorescence changes upon binding with metal ions like Zn(2+) and Cu(2+), indicating potential applications in sensing and binding studies (Liang et al., 2009).
Organometallic Complexes:
- Organometallic complexes involving aminopyridines were explored, highlighting their unique coordination chemistry. The study emphasized alkylamine substituents leading to aminocarbene structures around central atoms and the complex behavior of aminomethylpyridine ligands, forming bis- and poly-chelates. These findings suggest diverse potential applications in catalysis and materials science (Sadimenko, 2011).
Antimicrobial and Antitumor Studies:
- Heterocyclic compounds containing thiocarbamidophenyl and dimethylpyridin were synthesized and displayed significant antimicrobial properties. This underlines their potential in pharmaceutical and medicinal chemistry (Tayade et al., 2012).
Propriétés
IUPAC Name |
6-[3-(diethylaminomethyl)phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3/c1-5-25(6-2)13-14-8-7-9-15(10-14)17-11-16(19(20,21)22)12-18(23-17)24(3)4/h7-12H,5-6,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWADZCOWGKDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



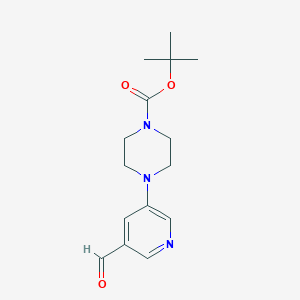
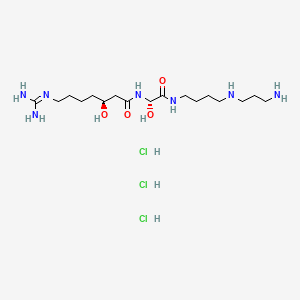
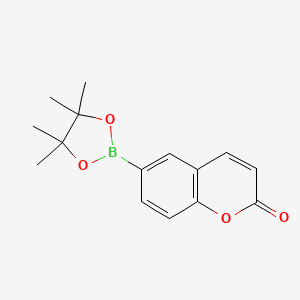
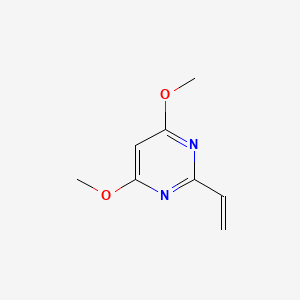

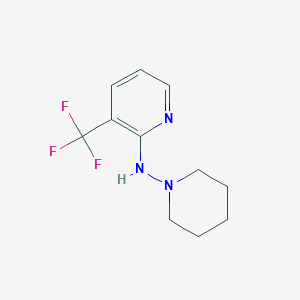

![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one](/img/structure/B1401669.png)
![1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone](/img/structure/B1401670.png)
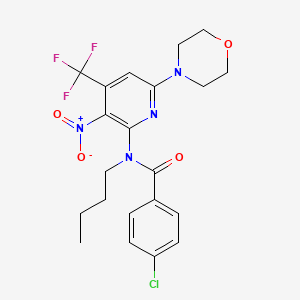
![2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone](/img/structure/B1401673.png)
![Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1401674.png)
